4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
4-(2-cyclopropylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H17NS/c1-2-9(1)3-4-11-10-6-8-14-12(10)5-7-13-11/h6,8-9,11,13H,1-5,7H2 |
InChI Key |
FMQIDOXIWAVOEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC2C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with suitable dienophiles under thermal or transition metal-catalyzed conditions . This method allows for the efficient construction of the thieno-pyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the thieno-pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a candidate for drug development due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Thienopyridine Derivatives
Structural Analogues and Substituent Effects
The biological activity of thienopyridines is highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis:
Key Observations:
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
Biological Activity
4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17NS
- Molecular Weight : 207.34 g/mol
- IUPAC Name : 4-(2-cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
This compound features a thieno-pyridine core structure that is modified with a cyclopropylethyl group. The unique structural attributes contribute to its biological properties.
Anticancer Potential
Research indicates that compounds similar to 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine exhibit promising anticancer activities. For instance:
- Mechanism of Action : These compounds often target receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2. Inhibition of these pathways can lead to reduced tumor growth and metastasis.
- Case Study : A related compound demonstrated an IC50 value of 0.11 μM against c-Met and 0.19 μM against VEGFR-2 in vitro assays, indicating potent inhibition capabilities .
Antimicrobial Activity
Preliminary studies suggest that thieno[3,2-c]pyridine derivatives possess antimicrobial properties:
- In Vitro Studies : Various derivatives have shown effectiveness against gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects:
- Mechanism : The compound may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.
- Research Findings : Animal models have shown reduced neuroinflammation and improved cognitive function following treatment with similar thieno-pyridine derivatives.
Summary of Biological Activities
The biological activity of 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be attributed to several mechanisms:
- Receptor Modulation : Interaction with RTKs alters signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell metabolism.
- Antioxidant Activity : Scavenging free radicals to prevent oxidative damage in neuronal cells.
Q & A
Q. What synthetic strategies are recommended for preparing 4-(2-cyclopropylethyl)-thieno[3,2-c]pyridine with high purity?
A multi-step approach is typically employed:
- Step 1 : Construct the thieno[3,2-c]pyridine core via cyclization of substituted thiophene precursors, as demonstrated in analogous syntheses of tetrahydrothieno[3,2-c]pyridine derivatives .
- Step 2 : Introduce the cyclopropylethyl substituent using alkylation or cross-coupling reactions. Protecting groups (e.g., Boc) may be required to prevent side reactions during functionalization .
- Step 3 : Purify intermediates via column chromatography and confirm purity using HPLC (>98%) and spectroscopic methods (¹H/¹³C NMR, HRMS) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- ¹H/¹³C NMR : Assign signals for the cyclopropane ring (δ ~0.5–1.5 ppm for CH₂ groups) and thienopyridine protons (aromatic region, δ ~6.5–8.5 ppm). Coupling constants (J) confirm cyclopropane geometry .
- X-ray Crystallography : Resolve the 3D conformation of the fused ring system and substituent orientation, as shown for related thieno[3,2-c]pyridines .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₃H₁₆NS: 218.0978) and isotopic patterns .
Q. How can researchers screen the biological activity of this compound in early-stage studies?
- In vitro assays : Test inhibition of kinases or GPCRs, given the pharmacological relevance of thieno[3,2-c]pyridines in modulating cellular pathways .
- Dose-response curves : Use IC₅₀ values to compare potency with structurally similar compounds (e.g., 4-chloro derivatives in antimicrobial assays) .
- Computational docking : Predict binding affinity to target proteins (e.g., PARP-1) using software like AutoDock Vina .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of thieno[3,2-c]pyridine derivatives be systematically addressed?
- Comparative studies : Evaluate the target compound alongside analogs (e.g., 4-methylphenyl or trifluoromethyl derivatives) under standardized assay conditions .
- Structure-Activity Relationship (SAR) analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-withdrawing groups (e.g., Cl) may enhance kinase inhibition .
- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line variability, solvent effects) .
Q. What methodologies elucidate the conformational dynamics of the cyclopropylethyl substituent?
- Dynamic NMR : Monitor ring puckering and substituent rotation at variable temperatures (e.g., –40°C to 25°C) to calculate energy barriers .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict stable conformers and compare with crystallographic data .
- NOESY experiments : Detect through-space interactions between cyclopropane protons and adjacent aromatic hydrogens to infer spatial arrangements .
Q. How can researchers optimize the solubility and stability of this compound for in vivo studies?
- Salt formation : Screen counterions (e.g., HCl, citrate) to improve aqueous solubility, as done for imidazo[4,5-c]pyridine carboxylic acids .
- Prodrug design : Modify the cyclopropylethyl group with hydrolyzable esters or amides to enhance bioavailability .
- Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways (HPLC-MS monitoring) .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s metabolic stability be resolved?
- Cross-species comparisons : Test metabolism in human vs. rodent liver microsomes to assess species-specific CYP450 interactions .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-radiometric detection .
- Enzyme inhibition assays : Identify specific CYP isoforms (e.g., CYP3A4) responsible for metabolic clearance using selective inhibitors .
Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using response surface methodology .
- In-line analytics : Implement FTIR or ReactIR to monitor reaction progress in real time and adjust conditions dynamically .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity, particle size) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
